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molecular formula C12H17NO2 B8371994 6-(1-Ethyl-propyl)-4-methyl-pyridine-2-carboxylic acid

6-(1-Ethyl-propyl)-4-methyl-pyridine-2-carboxylic acid

Cat. No. B8371994
M. Wt: 207.27 g/mol
InChI Key: SUQWXXOXKQIPKU-UHFFFAOYSA-N
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Patent
US08575200B2

Procedure details

Methyl 6-chloro-4-methyl-pyridine-2-carboxylate (500 mg, 2.69 mmol) is treated with 1-ethyl-propyl zinkbromide and saponified as described for 6-(1-ethyl-propyl)-4-methoxy-pyridine-2-carboxylic acid to give the title compound (220 mg) as a pale yellow oil; LC-MS**: tR=0.37 min, [M+1]+=208.29; 1H NMR (CDCl3): δ 0.80 (t, J=7.3 Hz, 6H), 1.69-1.81 (m, 4H), 2.48 (s, 3H), 2.58-2.67 (m, 1H), 7.21 (s, 1H), 7.91 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1.[CH2:13]([CH:15](C1N=C(C(O)=O)C=C(OC)C=1)[CH2:16][CH3:17])[CH3:14]>>[CH2:13]([CH:15]([C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1)[CH2:16][CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=CC(=N1)C(=O)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC)C1=CC(=CC(=N1)C(=O)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)C1=CC(=CC(=N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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